3-[6-(4-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C19H16N6OS |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N6OS/c1-12-17(24-10-4-3-5-15(24)20-12)18-21-22-19-25(18)23-16(27-19)11-13-6-8-14(26-2)9-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
JCKVKEJOOYIFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-[6-(4-Methoxybenzyl)triazolo[3,4-b]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
Detailed Stepwise Preparation
Synthesis of the Triazolo[3,4-b]thiadiazole Core
The key step involves the reaction of 4-amino-5-substitutedtriazole-3-thiol with carbon disulfide or related sulfur sources to form the thiadiazole ring fused with the triazole nucleus. This step is typically performed under reflux in polar solvents such as ethanol or DMF, often in the presence of bases like potassium hydroxide to facilitate cyclization.
This method yields the triazolo-thiadiazole nucleus with high efficiency and purity, as reported in multiple studies focusing on related derivatives.
Synthesis of the 2-Methylimidazo[1,2-a]pyridine Moiety
The imidazo[1,2-a]pyridine ring system is generally synthesized via condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under reflux in ethanol or other suitable solvents. For the 2-methyl-substituted derivative, 2-aminopyridine is reacted with acetaldehyde or equivalent methylating agents, often catalyzed by acids like acetic acid.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 2-aminopyridine + acetaldehyde + acetic acid | Formation of 2-methylimidazo[1,2-a]pyridine |
This synthesis is well-documented for its simplicity and high yield.
Coupling of the Two Heterocyclic Units
The final step involves coupling the 6-(4-methoxybenzyl)triazolo[3,4-b]thiadiazol-3-yl intermediate with the 2-methylimidazo[1,2-a]pyridine nucleus. This is typically achieved via nucleophilic substitution or cross-coupling reactions, depending on the functional groups present.
A common approach is to have a halogen substituent (e.g., bromide) on the triazolo-thiadiazole ring that undergoes palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reaction) with the imidazo[1,2-a]pyridine derivative bearing a boronic acid or amine group.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Halogenated triazolo-thiadiazole + imidazo[1,2-a]pyridine derivative + Pd catalyst | Formation of the target compound |
This step requires careful optimization to avoid side reactions and to achieve high coupling efficiency.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolo-thiadiazole system participates in nucleophilic substitutions, particularly at sulfur or nitrogen centers. For example:
-
Thiolate displacement : Reaction with thiourea derivatives under basic conditions replaces the thiadiazole sulfur, forming hybrid heterocycles .
-
Aminolysis : Hydrazine derivatives react with the triazole ring, enabling ring-opening or functionalization (e.g., forming triazole-thiol intermediates) .
Table 1: Nucleophilic Substitution Examples
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiourea | EtOH, reflux, 6 h | Thiazole-coupled derivative | 78% | |
| Hydrazine hydrate | DMF, 80°C, 3 h | Triazole-thiol analog | 65% |
Electrophilic Aromatic Substitution
The 4-methoxybenzyl group undergoes electrophilic reactions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the benzene ring’s para position relative to methoxy.
-
Halogenation : Bromination with Br₂/FeBr₃ yields mono-substituted bromo derivatives .
Table 2: Electrophilic Reaction Parameters
| Reaction | Reagent | Position | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (1:3) | Benzyl C-4 | 0°C → RT | 62% | |
| Bromination | Br₂ (1 eq), FeBr₃ | Benzyl C-3 | 40°C | 55% |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the pyridine or imidazole rings:
-
Suzuki-Miyaura : The pyridin-3-yl group couples with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).
-
Buchwald-Hartwig : Amination of imidazo-pyridine using XPhos-Pd-G2 catalyst .
Cycloaddition and Ring-Opening
The triazolo-thiadiazole core engages in:
-
1,3-Dipolar cycloadditions with nitrile oxides, forming fused triazolo-isoxazoline systems .
-
Acid-mediated ring-opening (e.g., HCl/EtOH), yielding thioamide intermediates .
Functional Group Interconversion
-
Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, generating a phenol derivative.
-
Oxidation : KMnO₄ oxidizes the methyl group on imidazo-pyridine to a carboxylic acid .
Biological Activity Modulation via Derivatization
Structural modifications correlate with enhanced pharmacological profiles:
-
Alkylation : Adding ethyl groups to the imidazole nitrogen improves anticancer potency (IC₅₀ reduced from 12 μM → 4 μM) .
-
Acylation : Acetylating the triazole NH boosts antimicrobial activity (MIC: 8 μg/mL vs. S. aureus).
Key Mechanistic Insights
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but may promote side reactions .
-
Catalysts : CuI or DABCO enhances cycloaddition yields by 20–30% compared to thermal conditions .
This compound’s reactivity profile underscores its utility as a scaffold for drug discovery, with tunable properties via targeted synthetic modifications. Further studies should explore catalytic asymmetric transformations and in vivo stability of derivatives.
Scientific Research Applications
3-[6-(4-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[6-(4-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound is highlighted through comparisons with related triazolothiadiazole derivatives. Key analogs and their properties are summarized below:
Table 1: Structural and Pharmacological Comparison of Triazolothiadiazole Derivatives
Key Observations from Comparative Analysis
Substituent Effects on Bioactivity: The 4-methoxybenzyl group in the target compound may enhance membrane permeability compared to phenyl or halogenated benzyl groups (e.g., 4-fluorobenzyl in ). The 2-methylimidazo[1,2-a]pyridine moiety distinguishes the target compound from analogs with indole or thiophene substituents.
Synthetic Routes: Most triazolothiadiazoles are synthesized via cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with carbonyl derivatives (e.g., chalcones, carboxylic acids) under acidic conditions (POCl₃, HCl) or microwave irradiation . The target compound likely follows a similar pathway.
- Anticancer : Compound 5b (indole-substituted) targets Bcl-2, a protein critical in apoptosis regulation .
- Kinase Inhibition : The thiophene-acetamide analog inhibits CDK5/p25 (IC50 = 42 nM), a target in neurodegenerative diseases.
- Analgesic : Benzoxazolone-linked triazolothiadiazoles in exhibit significant pain-relief properties.
Structural Modifications and Activity Trends :
- Lipophilicity : Bulkier substituents (e.g., 3,4-dimethoxybenzyl ) may improve blood-brain barrier penetration but reduce solubility.
- Electron-Withdrawing Groups : Halogens (e.g., 4-iodophenyl in ) or nitro groups (e.g., 5-nitro-2-furanyl in ) can enhance electrophilic interactions with target proteins.
Biological Activity
The compound 3-[6-(4-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity associated with this compound, highlighting its pharmacological potential based on recent research findings.
Overview of Biological Activities
The compound exhibits a variety of biological activities, including:
- Anticancer Activity : Numerous studies have reported that derivatives containing the imidazo and triazole scaffolds demonstrate significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of thiadiazole and triazole rings contributes to antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds. For instance:
- A study indicated that triazolothiadiazine derivatives exhibited significant cytotoxic potential with IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines .
- Another investigation focused on imidazo[2,1-b][1,3,4]thiadiazoles showed promising antiproliferative activity against pancreatic cancer cells with IC50 values between 2.2 and 3.9 mM .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The antimicrobial efficacy of compounds related to 3-[6-(4-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has also been documented:
- Triazole derivatives are known for their antibacterial and antifungal properties due to their ability to inhibit key enzymes in microbial metabolism .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 32 µg/mL | |
| Compound E | S. aureus | 16 µg/mL |
The mechanism through which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways:
- Caspase Activation : Some derivatives have been shown to activate caspase pathways leading to apoptosis in cancer cells .
- Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors (e.g., carbonic anhydrase inhibitors), which are crucial for their antimicrobial activity .
Case Studies
Several case studies have demonstrated the effectiveness of similar compounds:
- Study on Pancreatic Cancer : A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were tested against gemcitabine-resistant pancreatic cancer cells. The results indicated that certain compounds retained significant antiproliferative activity despite resistance mechanisms .
- Antimicrobial Screening : A comprehensive screening of triazole derivatives revealed promising results against a panel of bacterial strains with MIC values indicating strong antibacterial potential .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, including cyclization and oxidative ring closure. Key steps include:
- Step 1 : Formation of pyrazole intermediates using 1-(4-methoxyphenyl)ethan-1-one and diethyl acetylenedicarboxylate under NaH in toluene .
- Step 2 : Hydrazine-mediated cyclization to generate triazole-thiadiazole scaffolds, followed by coupling with 2-methylimidazo[1,2-a]pyridine .
- Oxidative closure : Sodium hypochlorite in ethanol enables clean oxidative cyclization of hydrazine intermediates (73% yield) .
- Purity control : Use HPLC (>95% purity) and ¹H/¹³C NMR for structural validation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxybenzyl protons at δ 3.8 ppm) and confirms heterocyclic fusion .
- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹) .
- Elemental analysis : Validates stoichiometry (C, H, N, S) .
Advanced Research Questions
Q. How can molecular docking guide the prediction of biological activity?
- Target selection : Prioritize enzymes like fungal 14-α-demethylase (PDB: 3LD6) based on structural homology to related triazolo-thiadiazoles .
- Protocol :
- Prepare the protein (remove water/ligands, add polar hydrogens in AutoDockTools) .
- Use Vina for docking; validate results with Discovery Studio .
- Interpretation : Binding affinity (<-8 kcal/mol) and interactions (e.g., H-bonding with methoxy groups) suggest antifungal potential .
Q. How to resolve contradictions in antiproliferative activity data across cell lines?
- Experimental design :
- Use standardized assays (e.g., MTT) with triplicate measurements .
- Include positive controls (e.g., doxorubicin) and normalize to cell viability baselines .
- Data analysis :
- Apply ANOVA to assess significance of IC₅₀ variations.
- Investigate off-target effects via kinase profiling or transcriptomics .
Q. What strategies optimize structure-activity relationships (SAR) for this compound?
- Modification sites :
- Evaluation : Test derivatives against enzyme panels (e.g., CYP450 isoforms) to balance potency and selectivity .
Methodological Challenges
Q. How to address low yields in the final coupling step?
- Parameter optimization :
- Screen solvents (DMF vs. THF) and catalysts (Pd(OAc)₂ vs. CuI) .
- Use microwave-assisted synthesis to accelerate reaction kinetics .
- Byproduct analysis : Employ LC-MS to identify side products (e.g., dehalogenated intermediates) .
Q. What green chemistry approaches improve sustainability in synthesis?
- Oxidant substitution : Replace Cr(VI) with NaOCl or I₂/TBHP systems to reduce toxicity .
- Solvent selection : Use ethanol or 1,4-dioxane (recyclable) instead of DCM .
Data Interpretation and Validation
Q. How to validate computational predictions of antifungal activity?
- In vitro assays : Test against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI guidelines) .
- Resistance profiling : Serial passage the compound to assess mutation rates in fungal strains .
Q. How to reconcile discrepancies in spectral data between synthetic batches?
- Repeat synthesis : Ensure consistent reagent purity (e.g., anhydrous NaH) .
- Advanced techniques : Use X-ray crystallography (as in ) or 2D NMR (HSQC, HMBC) to resolve ambiguous peaks .
Emerging Research Directions
Q. Can this compound serve as a fluorescent probe for cellular imaging?
- Rationale : The conjugated π-system in imidazo[1,2-a]pyridine may exhibit intrinsic fluorescence .
- Method : Measure λₑₓ/λₑₘ in PBS and live cells; compare with commercial probes (e.g., DAPI) .
Q. What synergies exist with existing antimetabolites?
- Combinatorial screens : Pair with 5-fluorouracil or gemcitabine in cancer cell lines .
- Mechanistic studies : Use RNA-seq to identify upregulated pathways (e.g., nucleotide biosynthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
